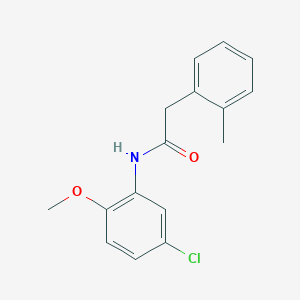
N-(3-chloro-4-methylphenyl)-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-2-(trifluoromethyl)benzamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) channel. CFTR is a chloride ion channel that is expressed in various tissues, including the lungs, pancreas, and sweat glands. Mutations in the CFTR gene lead to the development of cystic fibrosis, a genetic disorder that affects multiple organ systems. CFTRinh-172 has been shown to have potential therapeutic applications in the treatment of cystic fibrosis and other diseases.
Wirkmechanismus
N-(3-chloro-4-methylphenyl)-2-(trifluoromethyl)benzamide acts as a non-competitive inhibitor of the CFTR channel. It binds to a site on the channel that is distinct from the ATP binding site and prevents chloride ion transport through the channel. This inhibition has been shown to be reversible and dose-dependent.
Biochemical and physiological effects:
N-(3-chloro-4-methylphenyl)-2-(trifluoromethyl)benzamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that it inhibits CFTR-mediated chloride secretion in various tissues, including the lungs, pancreas, and sweat glands. In vivo studies have shown that it can reduce airway surface liquid volume and mucus viscosity in the lungs. N-(3-chloro-4-methylphenyl)-2-(trifluoromethyl)benzamide has also been shown to have anti-inflammatory effects in the lungs and to reduce bacterial colonization in the airways of cystic fibrosis patients.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-4-methylphenyl)-2-(trifluoromethyl)benzamide has a number of advantages and limitations for lab experiments. Its reversible and dose-dependent inhibition of CFTR makes it a useful tool for studying the physiological and biochemical functions of CFTR. However, its non-specific inhibition of other ion channels and potential off-target effects must be taken into consideration when interpreting results. Additionally, its limited solubility in aqueous solutions can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on N-(3-chloro-4-methylphenyl)-2-(trifluoromethyl)benzamide. One area of focus is the development of more potent and specific CFTR inhibitors that can be used in the treatment of cystic fibrosis and other diseases. Another area of focus is the study of the long-term effects of CFTR inhibition on various tissues and organ systems. Additionally, there is ongoing research on the potential use of N-(3-chloro-4-methylphenyl)-2-(trifluoromethyl)benzamide in combination with other therapies for the treatment of cystic fibrosis and other diseases.
Synthesemethoden
N-(3-chloro-4-methylphenyl)-2-(trifluoromethyl)benzamide can be synthesized using a multi-step process that involves the reaction of 4-chloro-3-methylbenzoic acid with trifluoromethyl aniline, followed by acylation with acetic anhydride and subsequent deprotection. This process yields a white crystalline solid that can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methylphenyl)-2-(trifluoromethyl)benzamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit CFTR-mediated chloride secretion in various tissues, including the lungs, pancreas, and sweat glands. This inhibition has potential therapeutic implications for cystic fibrosis and other diseases that involve CFTR dysfunction. N-(3-chloro-4-methylphenyl)-2-(trifluoromethyl)benzamide has also been used as a tool in basic research to study the physiological and biochemical functions of CFTR.
Eigenschaften
Molekularformel |
C15H11ClF3NO |
|---|---|
Molekulargewicht |
313.7 g/mol |
IUPAC-Name |
N-(3-chloro-4-methylphenyl)-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C15H11ClF3NO/c1-9-6-7-10(8-13(9)16)20-14(21)11-4-2-3-5-12(11)15(17,18)19/h2-8H,1H3,(H,20,21) |
InChI-Schlüssel |
BEUNMVGCYVYVRA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C(F)(F)F)Cl |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2-methoxy-5-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245775.png)
![2,5-dichloro-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B245781.png)
![1-[(4-bromophenyl)sulfonyl]-1H-imidazole](/img/structure/B245783.png)

![Methyl 3-[(cyclopropylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B245812.png)

![1-Benzyl-4-[(2,6-dichlorophenyl)acetyl]piperazine](/img/structure/B245816.png)





![2-{4-[(3-Fluorophenyl)acetyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B245831.png)